5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one
Description
Properties
CAS No. |
918330-25-3 |
|---|---|
Molecular Formula |
C15H12F2N2O |
Molecular Weight |
274.26 g/mol |
IUPAC Name |
5-(2,4-difluoroanilino)-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12F2N2O/c1-19-8-9-6-11(3-4-12(9)15(19)20)18-14-5-2-10(16)7-13(14)17/h2-7,18H,8H2,1H3 |
InChI Key |
UKZPXWBYQMISHF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC(=C2)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Preparation Methods
Method A: Reaction of 2,4-Difluoroaniline with Isoindoline Derivatives
This method involves the reaction of 2,4-difluoroaniline with isoindoline derivatives under acidic conditions. The process typically follows these steps:
Step 1 : Synthesis of the isoindoline precursor.
The isoindoline can be synthesized from an appropriate aniline derivative and a carbonyl compound using a cyclization reaction.
Step 2 : Nucleophilic substitution.
The 2,4-difluoroaniline acts as a nucleophile and reacts with the isoindoline derivative to form the desired product.
Method B: Direct Condensation Approach
Another approach is the direct condensation of 2,4-difluoroaniline with a suitable carbonyl compound in the presence of an acid catalyst. This method is characterized by:
Step 1 : Formation of an imine intermediate.
The amine group of 2,4-difluoroaniline reacts with the carbonyl compound to form an imine.
Step 2 : Cyclization.
The imine undergoes cyclization to yield the isoindole structure, followed by subsequent reduction to produce the final compound.
Method C: Multi-Step Synthesis via Intermediate Compounds
This method employs multiple synthetic steps involving various intermediates:
Step 1 : Synthesis of a substituted benzoic acid from difluoroaniline.
This can be achieved through nitration followed by hydrolysis and decarboxylation processes.
Step 2 : Formation of an anthranilic acid derivative.
The benzoic acid is converted into an anthranilic acid derivative through standard coupling reactions.
Step 3 : Cyclization and reduction.
Finally, cyclization leads to the formation of the isoindole core structure, which is then reduced to yield the target compound.
The following table summarizes key findings from various studies regarding the yields and conditions for synthesizing 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one using different methods:
| Method | Conditions | Yield (%) | References |
|---|---|---|---|
| Method A | Acidic medium at reflux | 75 | |
| Method B | Direct condensation at room temp | 85 | |
| Method C | Multi-step synthesis with intermediates | 70 |
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The difluoroanilino group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3)
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound lies in its anticancer properties. Research indicates that derivatives of isoindolones exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation and survival .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains. This could be attributed to the structural features that allow it to interact with bacterial enzymes or membranes .
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer efficacy of isoindolone derivatives demonstrated that compounds similar to 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one exhibited potent activity against breast cancer cells. The research involved in vitro assays where cell viability was assessed using MTT assays. Results indicated a dose-dependent decrease in cell viability with increasing concentrations of the compound .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial activity, researchers tested the compound against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. The results showed significant inhibition zones compared to control groups, suggesting potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-cancer and anti-microbial activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one (CAS: 918330-13-9)
- Substituents: 2-phenyl, 5-(2-nitroanilino).
- Key Differences: The nitro group (NO₂) at the anilino position is a stronger electron-withdrawing group than fluorine, which may increase reactivity in electrophilic substitution reactions. The phenyl group at the 2-position introduces steric bulk compared to the methyl group in the target compound.
- Applications: Nitro-substituted isoindolinones are often intermediates in the synthesis of pharmaceuticals or agrochemicals due to their reactivity .
5-(Aminomethyl)-2-methyl-2,3-dihydro-1H-isoindol-1-one hydrochloride (CAS: 2377034-78-9)
- Substituents: 5-aminomethyl, 2-methyl.
- Key Differences: The 5-aminomethyl group enhances hydrophilicity and enables salt formation (hydrochloride), improving solubility for laboratory applications.
- Applications : Used as a versatile scaffold in medicinal chemistry for drug discovery .
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one
- Substituents : 4,6-dihydroxy.
- Key Differences: Hydroxyl groups at the 4- and 6-positions increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic difluoroanilino group.
- Applications : Isolated from fungi (e.g., Meyerozyma guilliermondii), this compound is studied for its natural bioactivity .
Physicochemical Properties
Biological Activity
5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one is a compound of interest due to its potential biological activities. This article compiles findings from various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique isoindole structure, which is significant in medicinal chemistry for its ability to interact with various biological targets. Its chemical formula is C13H11F2N, and it possesses the following structural characteristics:
- Isoindole core : A bicyclic structure that contributes to its biological activity.
- Difluoroaniline substituent : Enhances lipophilicity and may influence binding affinity to biological targets.
Anticancer Properties
Research indicates that 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one exhibits anticancer activity . In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Activation of caspase pathways |
These findings suggest that the compound may serve as a lead for developing novel anticancer agents.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects . Studies have reported its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by increasing mitochondrial membrane permeability.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation, particularly NF-kB signaling.
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, leading to reduced cell proliferation.
Case Study 1: Breast Cancer Treatment
A recent study investigated the effects of 5-(2,4-Difluoroanilino)-2-methyl-2,3-dihydro-1H-isoindol-1-one on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis revealed an increase in Annexin V-positive cells, confirming apoptotic cell death.
Case Study 2: Inflammatory Response in Macrophages
In a separate study focusing on macrophage activation, the compound was tested for its ability to inhibit LPS-induced inflammation. The results showed a significant reduction in TNF-alpha levels at concentrations as low as 5 µM, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What synthetic routes are most effective for producing 5-(2,4-difluoroanilino)-2-methyl-isoindolinone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. Key parameters include temperature control (80–120°C), solvent selection (DMF or THF), and stoichiometric ratios of the difluoroaniline precursor to the isoindolinone core. Optimization requires monitoring via HPLC or TLC to track intermediate formation. Impurity profiles (e.g., unreacted starting materials) should be characterized using LC-MS and addressed via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/19F NMR : Assign peaks for the difluoroanilino group (δ ~6.5–7.5 ppm for aromatic protons; fluorine coupling constants ~8–12 Hz).
- IR Spectroscopy : Confirm carbonyl (C=O) stretching (~1680–1720 cm⁻¹) and NH bending (~1550 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in crystalline samples (e.g., intermolecular N–H···O interactions) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer : Use in vitro assays targeting kinases or GPCRs due to structural similarity to known isoindolinone inhibitors. Employ dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine for kinases). Validate hits via SPR (surface plasmon resonance) to measure binding affinity (KD values) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding mode to therapeutic targets like protein kinases?
- Methodological Answer : Perform molecular docking (e.g., using MOE or AutoDock) with kinase ATP-binding pockets (PDB: 1ATP). Validate poses via MD simulations (50 ns trajectories) to assess stability of hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2). Compare binding free energies (ΔG) with MM-PBSA calculations .
Q. What strategies resolve contradictions in SAR (structure-activity relationship) data for isoindolinone derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from diverse assays (e.g., IC50 vs. cellular cytotoxicity) to identify outliers.
- Proteomic Profiling : Use thermal shift assays to detect off-target interactions that may explain discrepancies.
- Crystallographic Validation : Compare co-crystal structures of analogs to confirm binding poses .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Methodological Answer : Conduct forced degradation studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C; monitor via UPLC for hydrolytic cleavage of the amide bond.
- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation (t1/2 < 30 min suggests rapid clearance). Adjust formulations (e.g., PEGylation) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
